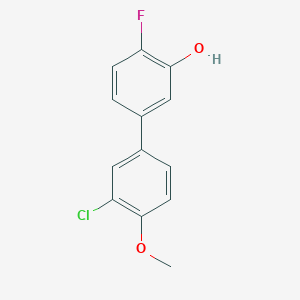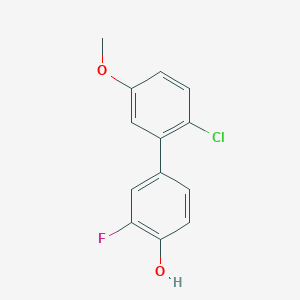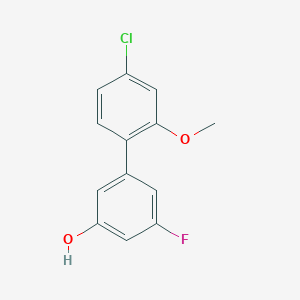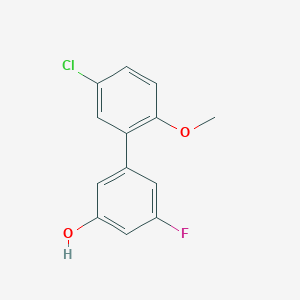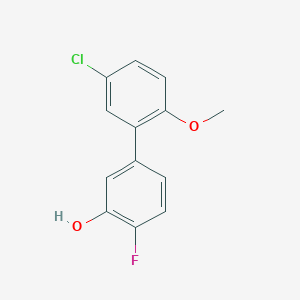
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% (5-CMP-2-FP) is a synthetic molecule that is widely used in scientific research. It is a versatile compound that has a variety of applications in the laboratory, including synthesis, biochemical and physiological studies. 5-CMP-2-FP is a white crystalline solid with a melting point of 56°C and a boiling point of 149°C. It is soluble in organic solvents such as ethanol, chloroform, and acetone.
Applications De Recherche Scientifique
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% is widely used in scientific research due to its versatility. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in biochemical and physiological studies, such as enzyme inhibition, receptor binding, and DNA/RNA manipulation.
Mécanisme D'action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed to interact with a variety of molecules in the body, including proteins and enzymes. It is thought to act as an inhibitor of enzymes involved in the metabolism of drugs, hormones, and other molecules.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other molecules. It has also been shown to bind to receptors in the body, which can alter the activity of various proteins and enzymes. In addition, 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% has been shown to have an effect on DNA/RNA manipulation, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is its versatility. It can be used in a variety of applications, including synthesis, biochemical and physiological studies. It is also relatively easy to obtain and is relatively inexpensive. However, there are some limitations to its use. It is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is not as stable as some other compounds and can degrade over time.
Orientations Futures
The potential applications of 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% are vast and there are many possible future directions for research. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential for use in drug synthesis. In addition, further research into its use in gene manipulation and its potential for use in biotechnology is needed. Other possible future directions include the development of new synthesis methods and the development of new applications for 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95%.
Méthodes De Synthèse
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% is synthesized by reacting 5-chloro-2-methoxyphenol with 2-fluorophenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 80°C for a period of several hours. The resulting product is a white crystalline solid that is 95% pure.
Propriétés
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(14)7-10(13)8-2-4-11(15)12(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUKTWMDGWVPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684421 |
Source


|
| Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-56-4 |
Source


|
| Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

